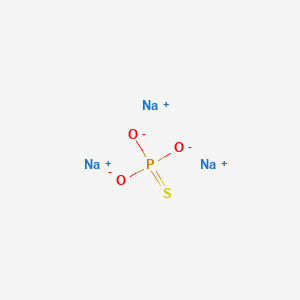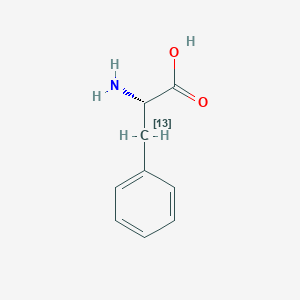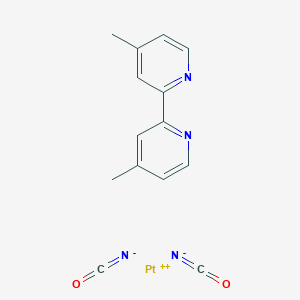
Gibberellin A9 methyl ester
Vue d'ensemble
Description
Gibberellin A9 methyl ester is a pentacyclic diterpenoid compound that plays a significant role in plant growth and development. It is a methyl ester derivative of gibberellin A9, a type of gibberellin, which is a class of plant hormones known for promoting growth and elongation of cells in plants . Gibberellins were initially identified in the fungus Gibberella fujikuroi and have since been found in various plant species .
Applications De Recherche Scientifique
Gibberellin A9 methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of gibberellins.
Biology: The compound is crucial in plant biology research, particularly in understanding the role of gibberellins in plant growth and development.
Medicine: Research is ongoing to explore the potential therapeutic applications of gibberellin derivatives in medicine.
Industry: this compound is used in agriculture to promote plant growth and increase crop yields
Mécanisme D'action
Target of Action
Gibberellin A9 methyl ester (GA9-me), also known as methyl GA9, primarily targets the reproductive organs in certain plant species . It acts as an antheridiogen, a substance that promotes the formation of antheridia (male sex organs in ferns and some other lower plants) . It also inhibits the formation of archegonia (female sex organs in ferns and some other lower plants) .
Mode of Action
GA9-me interacts with its targets by inducing antheridium formation and inhibiting archegonium formation . This dual action helps regulate the balance of male and female sex organs in the plants where it is active . The compound is rapidly converted in the prothallial tissue, suggesting it may be metabolized or modified after it is applied .
Biochemical Pathways
It is known that gibberellins, the class of compounds to which ga9-me belongs, play important roles in regulating growth and development in plants . They are involved in a wide range of processes, including stem elongation, germination, dormancy, flowering, sex expression, enzyme induction, and leaf and fruit senescence .
Pharmacokinetics
It has been observed that exogenously applied ga9 is rapidly converted to ga9-me in the prothallial tissue . This suggests that the compound may be quickly absorbed and metabolized in the plant tissues where it is active.
Result of Action
The primary result of GA9-me’s action is the regulation of reproductive organ formation in certain plant species . By promoting antheridium formation and inhibiting archegonium formation, GA9-me can influence the balance of male and female sex organs in these plants .
Action Environment
It is known that the activity of gibberellins can be influenced by a variety of environmental factors, including light, temperature, and water availability
Analyse Biochimique
Biochemical Properties
Gibberellin A9 methyl ester has been found to interact with various enzymes, proteins, and other biomolecules in plants. It has been identified as an antheridiogen, a substance that promotes the formation of antheridia (male sex organs in ferns), and an inhibitor of archegonium (female sex organ in ferns) formation . This indicates that this compound plays a significant role in the sexual reproduction of plants.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in plant growth and development. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to regulate the formation of reproductive organs in Lygodium japonicum, a species of fern .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to rapidly convert to its active form in the prothallial tissue of plants . This suggests that it may exert its effects at the molecular level by interacting with specific enzymes or proteins within the cell.
Metabolic Pathways
This compound is involved in the gibberellin metabolic pathway in plants . It is produced from Gibberellin A9 through methylation, a process that involves enzymes and cofactors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gibberellin A9 methyl ester can be synthesized from gibberellic acid through a series of chemical reactions. One common method involves converting methyl gibberellate into the methyl ester of 3-epigibberellin A1, followed by chlorination using triphenylphosphine and carbon tetrachloride. The resulting chlorides are then subjected to hydrogenolysis with tributyltin hydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Gibberellin A9 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
Comparaison Avec Des Composés Similaires
- Gibberellin A1
- Gibberellin A3 (Gibberellic Acid)
- Gibberellin A4
- Gibberellin A7
Comparison: Gibberellin A9 methyl ester is unique due to its specific structural features and biological activity. Unlike gibberellin A1 and gibberellin A3, which have hydroxyl groups at specific positions, gibberellin A9 lacks these groups, resulting in different biological effects. This compound is particularly effective in promoting cell elongation and growth in certain plant species .
Propriétés
IUPAC Name |
methyl (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13-,14-,15-,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRMJALKMNRHGF-WARWBDHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555159 | |
| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112-08-5 | |
| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the stereochemical outcome of hydration reactions at the C-16 position in gibberellins like gibberellin A9?
A1: Research using spectroscopic analysis and X-ray crystallography has shown that the hydration of the 16-ene in gibberellins, including gibberellin A9, results in the formation of alcohols with a (16R)-stereochemistry. [, ] This stereospecificity is important for understanding the biological activity of these compounds.
Q2: Can gibberellin A9 methyl ester be synthesized from other gibberellins, and what does this tell us about its structure?
A2: Yes, this compound can be synthesized from both gibberellic acid and a mixture of gibberellins A4/A7. [] This synthesis confirms the structural similarities between these gibberellins and provides insights into the potential biosynthetic pathways of this compound in plants.
Q3: How is this compound metabolized by fungi, and what are the implications for its biological activity?
A3: this compound is metabolized by certain fungi, such as Gibberella fujikuroi and Rhizopus nigricans. [] The specific metabolites produced vary depending on the fungal species. For example, Gibberella fujikuroi converts this compound primarily into gibberellins A20 and A40, along with other metabolites like didehydrogibberellin A9 derivatives and hydroxylated forms. This metabolism highlights the potential for biotransformation of this compound in the environment and suggests possible roles for these metabolites in plant-fungal interactions.
Q4: Has this compound been identified in any natural sources?
A4: Yes, this compound has been identified as a naturally occurring substance in the plant Lygodium japonicum where it plays a role in regulating the formation of reproductive organs. [] This discovery suggests a potential ecological role for this compound and highlights the diversity of plant hormones in nature.
Q5: Does this compound exhibit estrogenic activity?
A5: this compound, along with other gibberellins (GA9, GA4, GA3, and their methyl esters), were tested for estrogenic activity using a recombinant yeast bioassay and were found to have no detectable activity. [] This finding suggests that this compound does not directly interact with the human estrogen receptor.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3-Bis[(Z)-styryl]benzene](/img/structure/B162261.png)








